![molecular formula C16H17ClN2O2S B2853124 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide CAS No. 1808704-37-1](/img/structure/B2853124.png)
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It has also been suggested that the compound may modulate certain signaling pathways that are involved in the development of diseases.
Biochemical and Physiological Effects:
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the replication of certain viruses. Additionally, this compound has been found to modulate certain signaling pathways that are involved in the development of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have potent anticancer and antiviral properties. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for research on 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide. One direction is to study the compound's potential as a therapeutic agent for various diseases. Another direction is to study the mechanism of action of the compound in more detail. Additionally, more research is needed to optimize the synthesis method and improve the solubility of the compound in aqueous solutions. Finally, the compound's potential as a drug delivery system should be explored.
Conclusion:
In conclusion, 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is a compound that has potential applications in various fields of scientific research. It has been found to have potent anticancer and antiviral properties, and it has been studied for its potential as a therapeutic agent for various diseases. The compound's mechanism of action is not fully understood, and more research is needed to optimize the synthesis method and improve the solubility of the compound in aqueous solutions. There are several future directions for research on this compound, and it is an exciting area of study in the field of scientific research.
Métodos De Síntesis
The synthesis of 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide involves the reaction of isoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with the cyclobutylmethylamine and methanesulfinyl chloride to obtain the desired compound. The synthesis method has been optimized to obtain a high yield of the compound.
Aplicaciones Científicas De Investigación
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antiviral properties, and it has been found to inhibit the replication of certain viruses. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
1-chloro-N-[(1-methylsulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-22(21)16(7-4-8-16)10-18-15(20)13-9-11-5-2-3-6-12(11)14(17)19-13/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUVOSBLCFHRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CCC1)CNC(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

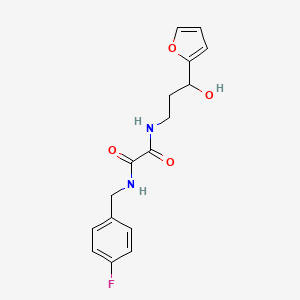
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853042.png)
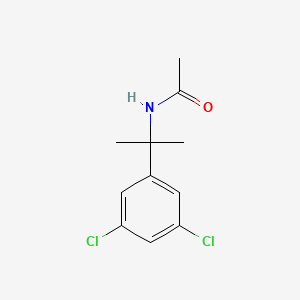
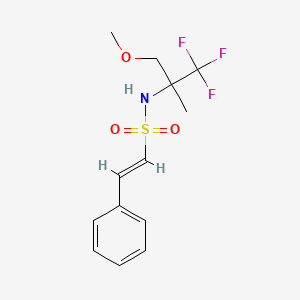
![2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2853050.png)
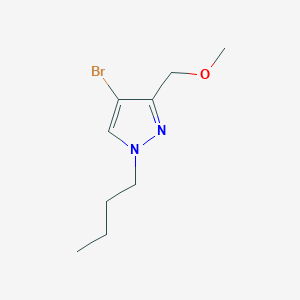
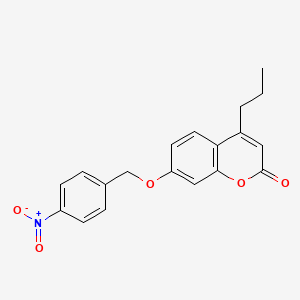
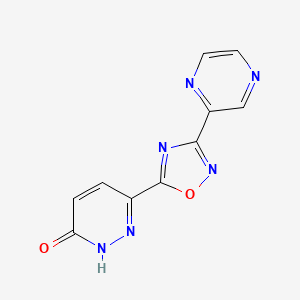
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)
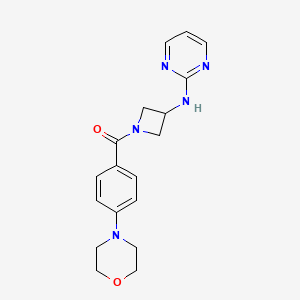
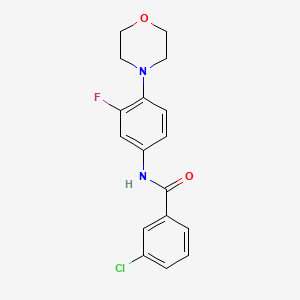
![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)